An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Trinitrobenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Trinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trinitrobenzaldehyde (TNBA), a highly nitrated aromatic aldehyde, is a compound of significant interest due to its reactive nature and potential applications in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of TNBA, offering a critical resource for researchers, scientists, and professionals in drug development. The document delves into the compound's structural and physical characteristics, spectroscopic profile, reactivity, and safety considerations. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a strong foundation of scientific literature to ensure technical accuracy and practical utility.
Introduction
2,4,6-Trinitrobenzaldehyde, with the CAS number 606-34-8, is a crystalline solid characterized by a benzaldehyde core substituted with three nitro groups at the 2, 4, and 6 positions.[1][2] The presence of these strongly electron-withdrawing nitro groups profoundly influences the chemical behavior of both the aromatic ring and the aldehyde functional group, rendering the molecule highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes TNBA a valuable intermediate in the synthesis of various energetic materials and heterocyclic compounds.[1][3] While its primary applications have historically been in materials science, its unique chemical properties present opportunities for its use as a versatile building block in the synthesis of complex organic molecules, including potential pharmaceutical intermediates.
This guide aims to provide a holistic understanding of TNBA, moving beyond a simple compilation of data to offer insights into the causality behind its properties and the experimental methodologies used for their determination.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 2,4,6-Trinitrobenzaldehyde is paramount for its safe handling, storage, and effective utilization in synthetic chemistry.
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Caption: 2D structure of 2,4,6-Trinitrobenzaldehyde.
Table 1: Physicochemical Properties of 2,4,6-Trinitrobenzaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-trinitrobenzaldehyde | [4] |
| Synonyms | TNBAL, Benzaldehyde, 2,4,6-trinitro- | [4][5] |
| CAS Number | 606-34-8 | [2][6] |
| Molecular Formula | C₇H₃N₃O₇ | [6][7] |
| Molecular Weight | 241.11 g/mol | [1][4][6] |
| Appearance | Solid | [1] |
| Melting Point | 119 °C | [1][3] |
| Boiling Point | 423 °C at 760 mmHg | [5] |
| Density | 1.764 g/cm³ | [5] |
| Solubility | Soluble in acetone, chloroform, and benzene; insoluble in water. | [8] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,4,6-Trinitrobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for verifying the structure of TNBA. The highly deshielded aromatic protons and the distinct aldehyde proton signal provide a clear diagnostic fingerprint.
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¹H NMR: The aromatic protons are expected to appear as a singlet around δ 8.85 ppm due to the strong electron-withdrawing effects of the three nitro groups. The aldehyde proton typically resonates further downfield, in the region of δ 10-11 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of TNBA displays characteristic absorption bands corresponding to its functional groups.
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C=O Stretch: A strong and sharp absorption band for the carbonyl group is typically observed around 1700 cm⁻¹.[1]
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NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro groups are also prominent features of the spectrum.
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C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehydic C-H stretch is observed as a weaker band in the 2700-2900 cm⁻¹ region.
Synthesis and Reactivity
Synthesis
The most prevalent synthetic route to 2,4,6-Trinitrobenzaldehyde involves the controlled oxidation of 2,4,6-trinitrotoluene (TNT).[1][9] This method leverages the availability of TNT as a starting material. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid, 2,4,6-trinitrobenzoic acid.
Experimental Protocol: Oxidation of 2,4,6-Trinitrotoluene to 2,4,6-Trinitrobenzaldehyde
This protocol is a generalized representation and should be performed with appropriate safety precautions by trained personnel.
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Dissolution: Dissolve 2,4,6-trinitrotoluene in a suitable solvent, such as glacial acetic acid.
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Oxidant Addition: Slowly add a solution of a suitable oxidizing agent (e.g., chromic acid or potassium dichromate in sulfuric acid) to the TNT solution while maintaining a controlled temperature, typically with cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
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Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
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Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4,6-Trinitrobenzaldehyde.
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Caption: Synthetic pathway from TNT to 2,4,6-Trinitrobenzaldehyde.
Reactivity
The chemical reactivity of TNBA is dominated by the electrophilic nature of both the aldehyde carbon and the aromatic ring.
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Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes nucleophilic addition reactions with a variety of nucleophiles, including amines, hydrazines, and organometallic reagents. These reactions are often faster than those of benzaldehyde itself due to the electron-withdrawing nature of the nitro groups.
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Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups or a hydrogen atom. This reactivity makes TNBA a valuable precursor for the synthesis of various substituted aromatic compounds.[1]
Applications in Drug Development and Bioactive Molecule Synthesis
While the primary applications of TNBA have been in other fields, its unique reactivity profile makes it a potentially useful intermediate in the synthesis of pharmaceutical compounds. Nitroaromatic compounds are key components in a variety of bioactive molecules and drugs.[10][11] The aldehyde functionality of TNBA provides a handle for further molecular elaboration, while the nitro groups can be reduced to amino groups, which are common functionalities in pharmaceuticals.
For instance, substituted benzaldehydes are precursors to various heterocyclic systems with demonstrated biological activity. The Knoevenagel condensation of nitrobenzaldehydes with active methylene compounds is a common strategy for synthesizing intermediates for various pharmaceuticals.[12] While specific examples of TNBA in late-stage drug synthesis are not widely reported in mainstream literature, its potential as a starting material for generating libraries of novel, highly functionalized compounds for biological screening is significant.
Safety and Toxicology
As a highly nitrated aromatic compound, 2,4,6-Trinitrobenzaldehyde must be handled with care.
Hazard Identification:
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Irritant: It is classified as a skin and eye irritant and may cause respiratory irritation.[4][12]
-
Explosive Potential: Although not as extensively studied for its explosive properties as TNT, its high nitrogen and oxygen content suggests a potential for explosive decomposition under certain conditions, such as heat or shock.
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place, away from heat, sources of ignition, and incompatible materials such as strong bases and reducing agents.
Conclusion
2,4,6-Trinitrobenzaldehyde is a highly functionalized molecule with a rich and complex chemistry. Its physicochemical properties, dominated by the strong electron-withdrawing nature of the three nitro groups, make it a reactive and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its structure, properties, synthesis, reactivity, and safety considerations, drawing from a range of scientific sources. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for harnessing the synthetic potential of this compound while ensuring safe and effective laboratory practices. Further research into the quantitative solubility in various organic solvents and a more detailed toxicological profile would be valuable additions to the scientific literature on this compound.
References
-
National Institute of Standards and Technology. (n.d.). 2,4,6-trinitrobenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,6-trinitrobenzaldehyde (C7H3N3O7). Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 2,4,6-trinitro-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives | Request PDF. Retrieved from [Link]
-
Zenodo. (n.d.). OF 2,4,6-TRINITRO-BENZALDEHYDE.' 11. Retrieved from [Link]
-
OAText. (2018, September 14). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4,6-trinitrobenzaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 2,4,6-Trinitrobenzaldehyde | CAS 606-34-8. Retrieved from [Link]
Sources
- 1. 2,4,6-Trinitrobenzaldehyde | 606-34-8 | Benchchem [benchchem.com]
- 2. 2,4,6-Trinitrobenzaldehyde | CAS 606-34-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2,4,6-Trinitrobenzaldehyde | 606-34-8 | Benchchem [benchchem.com]
- 4. Benzaldehyde, 2,4,6-trinitro- | C7H3N3O7 | CID 69074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2,4,6-trinitrobenzaldehyde [webbook.nist.gov]
- 7. 2,4,6-trinitrobenzaldehyde [webbook.nist.gov]
- 8. 2,4,6-TRINITROBENZALDEHYDE | 606-34-8 [chemicalbook.com]
- 9. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
